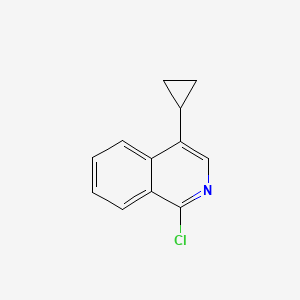

1-Chloro-4-cyclopropylisoquinoline

Description

1-Chloro-4-cyclopropylisoquinoline (CAS: 1409964-40-4) is a halogenated isoquinoline derivative with the molecular formula C₁₂H₁₀ClN and a molecular weight of 203.67 g/mol . It is characterized by a chloro substituent at the 1-position and a cyclopropyl group at the 4-position of the isoquinoline scaffold. This compound is primarily utilized as a pharmaceutical intermediate, reflecting its role in synthesizing bioactive molecules .

Properties

IUPAC Name |

1-chloro-4-cyclopropylisoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN/c13-12-10-4-2-1-3-9(10)11(7-14-12)8-5-6-8/h1-4,7-8H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMCLWOOPDGIDIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=C(C3=CC=CC=C32)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301296875 | |

| Record name | 1-Chloro-4-cyclopropylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301296875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1409964-40-4 | |

| Record name | 1-Chloro-4-cyclopropylisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1409964-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-4-cyclopropylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301296875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-chloro-4-cyclopropylisoquinoline typically involves the reaction of 4-cyclopropylisoquinoline-2-oxide with phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, and the solvent is evaporated under reduced pressure. The residue is then diluted with cold water to obtain the desired product . This method is commonly used in laboratory settings for the preparation of this compound.

Chemical Reactions Analysis

1-Chloro-4-cyclopropylisoquinoline undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different products.

Cyclization Reactions: The cyclopropyl group in the compound can participate in cyclization reactions, forming more complex structures.

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-4-cyclopropylisoquinoline has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-chloro-4-cyclopropylisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action .

Comparison with Similar Compounds

1-Chloroisoquinoline-4-carbonitrile (CAS: 53491-80-8)

- Molecular Formula : C₁₀H₅ClN₂

- Molecular Weight : 188.62 g/mol

- Functional Groups : Chloro (C1), nitrile (C4).

- Applications : A versatile building block in organic synthesis, particularly for constructing complex heterocycles .

- Key Differences: The absence of a cyclopropyl group reduces steric bulk compared to 1-chloro-4-cyclopropylisoquinoline. The nitrile group enhances electrophilicity, enabling participation in nucleophilic substitution or cycloaddition reactions .

4-(1-(Cyclopropylcarbonyl)-2,3-dihydro-1H-indol-5-yl)isoquinoline (Compound 11)

- Synthesis : Prepared via cyclopropanecarbonyl chloride coupling to an indole precursor (76% yield) .

- Properties : Melting point 159–162°C; Rf = 0.11 (EtOAc/n-hexane, 1:1) .

- Applications: Investigated as a non-steroidal CYP enzyme inhibitor for treating corticoid/estrogen-related diseases .

- The dihydroindole system may enhance metabolic stability compared to simpler isoquinoline derivatives.

(6-Chloro-2-methanesulfinyl-pyrimidin-4-yl)-cyclopropyl-amine

- Molecular Formula: Not explicitly stated, but pyrimidine core with cyclopropylamine and sulfinyl groups .

- Applications : Serves as a precursor for sulfonyl/sulfonamide-containing therapeutics.

- Key Differences: Pyrimidine ring replaces isoquinoline, altering electronic properties and binding interactions. Methanesulfinyl group introduces polarity and hydrogen-bonding capacity.

Data Table: Comparative Analysis of Key Compounds

Structural and Functional Insights

- Cyclopropyl Group Impact: In this compound, the cyclopropyl group confers steric hindrance and metabolic stability, advantageous in drug design . Contrasts with nitrile (electron-withdrawing) or sulfinyl (polar) groups in analogues, which modulate solubility and reactivity .

Chloro Substituent :

- Common across compared compounds; enhances electrophilicity and directs regioselective reactions .

Biological Activity

1-Chloro-4-cyclopropylisoquinoline (CAS No. 1409964-40-4) is an organic compound with a molecular formula of C12H10ClN and a molecular weight of 203.67 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and comparative analysis with similar compounds.

Overview of Biological Activity

This compound is primarily studied for its interactions with biological systems, particularly its effects on cellular processes and its potential therapeutic applications. Research indicates that this compound may exhibit:

- Antimicrobial Properties: Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi.

- Anticancer Activity: Investigations into its cytotoxic effects on various cancer cell lines have shown promise.

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition: The compound may interact with specific enzymes, altering their activity and affecting metabolic pathways.

- Receptor Modulation: It has the potential to bind to various receptors, influencing signal transduction pathways that regulate cell proliferation and survival.

Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibitory effects against several bacterial strains. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antimicrobial agents.

| Bacterial Strain | MIC (µg/mL) | Standard Drug | Standard Drug MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 32 | Penicillin | 16 |

| Escherichia coli | 64 | Ciprofloxacin | 32 |

| Candida albicans | 128 | Fluconazole | 64 |

Anticancer Activity

In vitro studies on cancer cell lines have shown that this compound induces apoptosis in a dose-dependent manner. The compound was tested against various cancer types, including breast and lung cancer cells.

| Cancer Cell Line | IC50 (µM) | Control IC50 (µM) |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Doxorubicin: 5 |

| A549 (Lung Cancer) | 15 | Cisplatin: 8 |

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other isoquinoline derivatives:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 1-Chloroisoquinoline | Lacks cyclopropyl group | Lower antimicrobial activity |

| 4-Cyclopropylisoquinoline | No chlorine atom | Moderate anticancer properties |

| 1-Bromo-4-cyclopropylisoquinoline | Bromine instead of chlorine | Different reactivity profile |

The presence of both the chlorine atom and the cyclopropyl group in this compound enhances its reactivity and potential for diverse biological interactions.

Case Studies

Several case studies have been published highlighting the therapeutic potential of isoquinoline derivatives. One notable study investigated the use of structurally similar compounds in targeting specific cancer pathways, providing insights into the design of new anticancer agents based on the isoquinoline scaffold.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.